ethyl 1-(1H-indol-5-ylsulfonyl)prolinate
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Overview
Description
Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features an indole ring system substituted with a sulfonyl group and a prolinate moiety, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(1H-indol-5-ylsulfonyl)prolinate typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole ring is then subjected to sulfonylation using chlorosulfonic acid or other sulfonylating agents to introduce the sulfonyl group at the 5-position.
Prolinate Formation: The resulting indole-sulfonyl compound is then reacted with ethyl prolinate under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-sulfide derivatives.
Substitution: Various substituted indole-sulfonyl compounds.
Scientific Research Applications
Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-(1H-indol-5-ylsulfonyl)prolinate exerts its effects involves its interaction with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The sulfonyl group enhances the compound's reactivity and specificity, making it effective in its applications.
Comparison with Similar Compounds
Ethyl 1-(1H-indol-5-ylsulfonyl)prolinate is compared with other similar compounds, such as:
1-ethyl-1H-indole: Similar indole core but lacks the sulfonyl group.
Indole-3-carboxylic acid: Contains a carboxylic acid group instead of the sulfonyl group.
Ethyl indole-5-carboxylate: Similar structure but with a carboxylate group at the 5-position.
These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 1-(1H-indol-5-ylsulfonyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(18)14-4-3-9-17(14)22(19,20)12-5-6-13-11(10-12)7-8-16-13/h5-8,10,14,16H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAIYIOGRMLCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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